N-[(1-ethyl-1H-pyrazol-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-2,4-dimethylbenzenesulfonamide
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Overview
Description
N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-[2-(1H-INDOL-3-YL)ETHYL]-2,4-DIMETHYL-1-BENZENESULFONAMIDE is a complex organic compound that features a combination of pyrazole, indole, and benzenesulfonamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-[2-(1H-INDOL-3-YL)ETHYL]-2,4-DIMETHYL-1-BENZENESULFONAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the pyrazole and indole intermediates, followed by their coupling with a benzenesulfonamide derivative.
Pyrazole Synthesis: The pyrazole ring can be synthesized by the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Indole Synthesis: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-[2-(1H-INDOL-3-YL)ETHYL]-2,4-DIMETHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), and nucleophiles (amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Scientific Research Applications
N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-[2-(1H-INDOL-3-YL)ETHYL]-2,4-DIMETHYL-1-BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs targeting various diseases, including cancer, inflammation, and infectious diseases.
Pharmacology: It can be studied for its potential as a therapeutic agent, including its pharmacokinetics, pharmacodynamics, and toxicity profiles.
Materials Science: The compound can be explored for its potential use in the development of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of N1-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-[2-(1H-INDOL-3-YL)ETHYL]-2,4-DIMETHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain kinases or proteases, leading to anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)benzamide
- (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide
Uniqueness
N~1~-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYL]-N~1~-[2-(1H-INDOL-3-YL)ETHYL]-2,4-DIMETHYL-1-BENZENESULFONAMIDE is unique due to its combination of pyrazole, indole, and benzenesulfonamide moieties, which confer distinct chemical and biological properties. This unique structure allows it to interact with multiple molecular targets, making it a versatile compound for various applications .
Properties
Molecular Formula |
C24H28N4O2S |
---|---|
Molecular Weight |
436.6 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-3-yl)methyl]-N-[2-(1H-indol-3-yl)ethyl]-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C24H28N4O2S/c1-4-27-13-12-21(26-27)17-28(31(29,30)24-10-9-18(2)15-19(24)3)14-11-20-16-25-23-8-6-5-7-22(20)23/h5-10,12-13,15-16,25H,4,11,14,17H2,1-3H3 |
InChI Key |
CZKVMPKQOLIABD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)CN(CCC2=CNC3=CC=CC=C32)S(=O)(=O)C4=C(C=C(C=C4)C)C |
Origin of Product |
United States |
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